molecular formula C6H11BrN2O2S B2911867 Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide CAS No. 138404-38-3

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide

Cat. No.: B2911867
CAS No.: 138404-38-3
M. Wt: 255.13
InChI Key: CGLWMXLFFMVUNT-UHFFFAOYSA-N
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Description

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a synthetic compound with the molecular formula C6H11BrN2O2S and a molecular weight of 255.13.

Preparation Methods

The synthesis of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yield and purity.

Chemical Reactions Analysis

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Comparison with Similar Compounds

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide can be compared with other thiazolidine derivatives, which also exhibit diverse biological activities. Similar compounds include:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    Thiazolidine-2-thione: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLWMXLFFMVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCSC1=N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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